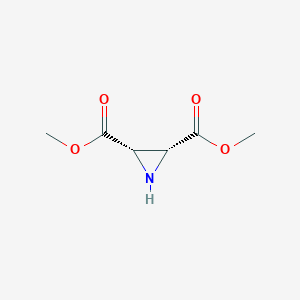
2,3-Aziridinedicarboxylicacid,dimethylester,cis-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Aziridinedicarboxylicacid,dimethylester,cis-(9CI) is a chemical compound with the molecular formula C6H9NO4 and a molecular weight of 159.14 g/mol . This compound is characterized by the presence of an aziridine ring, which is a three-membered nitrogen-containing ring, and two ester groups attached to the ring. The cis configuration indicates that the substituents on the aziridine ring are on the same side.
Preparation Methods
The synthesis of 2,3-Aziridinedicarboxylicacid,dimethylester,cis-(9CI) typically involves the reaction of suitable precursors under specific conditions. One common method involves the cyclization of a suitable precursor containing a nitrogen atom and two ester groups. The reaction conditions often include the use of a base to facilitate the cyclization process. Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity of the compound .
Chemical Reactions Analysis
2,3-Aziridinedicarboxylicacid,dimethylester,cis-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Hydrolysis: The ester groups can be hydrolyzed to form carboxylic acids and alcohols.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,3-Aziridinedicarboxylicacid,dimethylester,cis-(9CI) has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules. The aziridine ring is a versatile intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Aziridinedicarboxylicacid,dimethylester,cis-(9CI) involves its interaction with molecular targets through the aziridine ring. The ring strain in the aziridine makes it highly reactive, allowing it to interact with nucleophiles and other reactive species. This reactivity is exploited in various chemical and biological applications. The molecular targets and pathways involved depend on the specific application and the nature of the interactions .
Comparison with Similar Compounds
2,3-Aziridinedicarboxylicacid,dimethylester,cis-(9CI) can be compared with other similar compounds, such as:
2,3-Aziridinedicarboxylicacid,dimethylester,trans-(9CI): The trans isomer has substituents on opposite sides of the aziridine ring, leading to different reactivity and properties.
2,3-Aziridinedicarboxylicacid,diethylester,cis-(9CI): This compound has ethyl ester groups instead of methyl ester groups, affecting its solubility and reactivity.
2,3-Aziridinedicarboxylicacid,dimethylester,trans-(9CI): The trans isomer has different stereochemistry, which can influence its chemical behavior and applications.
Properties
IUPAC Name |
dimethyl (2R,3S)-aziridine-2,3-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4/c1-10-5(8)3-4(7-3)6(9)11-2/h3-4,7H,1-2H3/t3-,4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPCJOIALQVHIX-ZXZARUISSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(N1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1[C@H](N1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














